![molecular formula C11H11NO2 B3145539 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 57666-21-4](/img/structure/B3145539.png)
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H11NO2 .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
The molecular weight of this compound is 189.21 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Structural and Interaction Studies
The compound has been a subject of interest in structural chemistry, with studies exploring its intermolecular interactions, molecular geometry optimizations, and thermal stability. The research provides insights into the crystal structure, Hirshfeld surface, and short intermolecular connections on the molecule surface. Such studies are fundamental for understanding the compound's physical and chemical properties, which are essential for its potential applications in material science and pharmaceuticals (Barakat et al., 2017).
Synthesis and Characterization
The compound's synthesis and characterization have been a focal point, with research documenting the condensation reactions involving 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde to yield various derivatives. These studies not only expand the chemical knowledge of this compound but also pave the way for its utilization in creating more complex molecules for various applications, such as material sciences and drug discovery (Tahir & Shad, 2010).
Marine Biology and Natural Products
Interestingly, derivatives of this compound have been found in marine organisms, highlighting the compound's significance in natural product chemistry and potentially in drug discovery. The isolation of such compounds from natural sources underscores their potential biological activities and applications in developing new therapeutic agents (Abdjul et al., 2015).
Organic Synthesis and Reactions
The compound's reactivity and versatility in organic synthesis are noteworthy. It has been used as a substrate in nucleophilic substitution reactions, demonstrating its potential as a building block in the synthesis of more complex organic molecules. This aspect is crucial for its applications in organic chemistry and drug synthesis, where it can lead to the development of novel compounds with significant biological activities (Yamada et al., 2012).
Safety and Hazards
The safety information available indicates that 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Future Directions
The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Pharmacokinetics
The compound is known to be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Action Environment
The compound is known to be stored in an inert atmosphere at 2-8°c , suggesting that specific environmental conditions may be necessary for its optimal stability and efficacy.
properties
IUPAC Name |
5-hydroxy-1,2-dimethylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14)3-4-11(9)12(7)2/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVRHZUESWTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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